Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester

Description

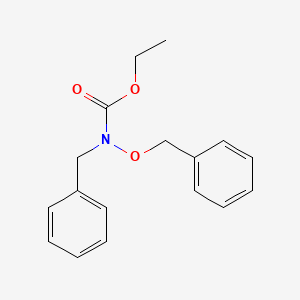

Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester (IUPAC name: ethyl [phenylmethoxy(phenylmethyl)carbamate]) is a synthetic carbamate ester characterized by two aromatic substituents: a phenylmethoxy (–OCH₂C₆H₅) and a phenylmethyl (–CH₂C₆H₅) group attached to the carbamate nitrogen. The ethyl ester moiety (–OCH₂CH₃) enhances lipophilicity, influencing its pharmacokinetic properties.

Properties

CAS No. |

1867-23-8 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

ethyl N-benzyl-N-phenylmethoxycarbamate |

InChI |

InChI=1S/C17H19NO3/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)21-14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |

InChI Key |

ZNCMUGOJWKFPBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CC1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester typically involves the reaction of phenylmethanol with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions often require a controlled temperature environment, typically around 0-5°C, to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product consistency and purity. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates and carbonates.

Reduction: Reduction reactions can convert it into amines and alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) and potassium tert-butoxide (KOtBu) are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

2.1 Therapeutic Uses

Carbamic acid esters are widely utilized in the pharmaceutical industry due to their biological activity. They serve as intermediates in the synthesis of various therapeutic agents, including muscle relaxants and analgesics. For instance, phenylmethyl carbamate derivatives have been studied for their potential as muscle relaxants, with compounds like Carisoprodol being used to relieve discomfort from musculoskeletal conditions .

2.2 Enzyme Inhibition

The compound acts as a substrate for acetylcholinesterase (AChE), forming a carbamoylated intermediate that inhibits the enzyme's activity. This property is beneficial in enhancing cholinergic activity, which is crucial for treating conditions like myasthenia gravis and Alzheimer's disease .

2.3 Antimicrobial Activity

Research indicates that carbamic acid esters exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Industrial Applications

3.1 Production of Isocyanates

Carbamic acid esters are precursors for isocyanates, which are essential in producing polyurethanes used in foams, coatings, and adhesives. The production methods involving carbamic acid derivatives aim to minimize toxic by-products associated with traditional phosgene-based processes .

3.2 Material Science

In material science, carbamic acid esters contribute to developing advanced materials with desirable properties such as thermal stability and resistance to degradation. Their role in synthesizing polymers and composites is critical for applications ranging from automotive to construction materials.

Case Study: Synthesis of Polyurethane Foams

A study demonstrated the use of carbamic acid esters in synthesizing polyurethane foams through a non-phosgene route. This method not only improved safety by reducing toxic waste but also enhanced the physical properties of the resulting foams .

| Parameter | Traditional Method | Carbamic Acid Ester Method |

|---|---|---|

| Toxicity | High | Low |

| Yield | Moderate | High |

| Production Cost | Higher | Lower |

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of carbamic acid esters revealed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into effective disinfectants or treatment options for infections .

Mechanism of Action

The mechanism by which carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester exerts its effects involves the interaction with specific molecular targets. The ethyl ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors in biological systems. The phenylmethoxy and phenylmethyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues

Carbamic Acid, N-[2-(Heptyloxy)Phenyl]-, 2-(1-Piperidinyl)Ethyl Ester, Hydrochloride (CAS RN: 55792-21-7)

- Structure : Features a heptyloxy (–OC₇H₁₅) group on the phenyl ring and a piperidinyl-substituted ethyl ester.

- Key Differences: The heptyloxy chain increases hydrophobicity compared to the phenylmethoxy group in the target compound.

- Applications : Likely used in neurological or antimicrobial agents due to the piperidine moiety .

Ethyl 10-(3-Morpholinopropionyl)Phenothiazine-2-Carbamate, Hydrochloride

- Structure: Contains a phenothiazine core with a morpholinopropionyl substituent and an ethyl carbamate group.

- Key Differences: The phenothiazine ring system enables π-π interactions, useful in central nervous system (CNS) drug design. The morpholine group improves metabolic stability compared to the purely aromatic substituents in the target compound.

- Applications: Potential antipsychotic or antihistamine activity .

(1S,2R)-[3-Chloro-2-Hydroxy-1-(Phenylmethyl)Propyl]Carbamic Acid, 1,1-Dimethylethyl Ester

- Structure : A tert-butyl ester with a chlorinated hydroxypropyl chain and phenylmethyl group.

- Key Differences :

- Applications : Intermediate in synthesizing chiral pharmaceuticals, such as protease inhibitors .

Physicochemical and Metabolic Properties

Table 1: Comparative Properties of Carbamate Esters

- Lipophilicity : The target compound’s logP (~3.5) balances membrane permeability and aqueous solubility, whereas analogs with longer alkyl chains (e.g., heptyloxy in CAS 55792-21-7) exhibit higher logP values, favoring CNS penetration.

- In contrast, tert-butyl esters resist hydrolysis, improving pharmacokinetics .

Antitumor Potential

- Ethyl Esters in Natural Products : Ethyl esters of caffeic acid (e.g., caffeic acid ethyl ester) demonstrate antitumor activity by modulating apoptosis pathways . While the target compound’s activity is unconfirmed, its structural similarity suggests possible interactions with cancer-related enzymes.

- Toxicity Concerns: Carbamic acid ethyl ester (urethane) is classified as carcinogenic (EU Category 2) due to metabolic activation to mutagenic epoxides .

Enzymatic Interactions

- Biocatalysis : Rhodococcus spp. efficiently hydroxylate carbamate esters (e.g., converting nitroketones to nitroalcohols with >99% enantiomeric excess) . The target compound’s phenyl groups may influence substrate specificity in similar biotransformations.

Biological Activity

Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester is a compound with significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

This compound belongs to the class of carbamates, which are known for their diverse applications in medicinal chemistry.

Pharmacological Effects

- Analgesic Activity : A study identified derivatives of carbamic acid as potential analgesic agents. Specifically, one compound demonstrated significant analgesic activity through 5-HT(2A) antagonism, suggesting that carbamate derivatives could be explored for pain management therapies .

- Toxicological Profile : Research indicates that exposure to high concentrations of carbamic acid derivatives can lead to adverse health effects. In animal studies, doses as low as 330 ppm resulted in leukopenia and other organ-specific toxicities, highlighting the importance of understanding dosage and exposure limits for safety .

- Biocatalytic Applications : The compound has been utilized in biocatalytic processes for synthesizing chiral alcohols and amino acids. These biotransformations often yield high enantiomeric excesses, demonstrating the compound's utility in organic synthesis and drug development .

Table 1: Summary of Biological Activities

The biological activity of carbamic acid derivatives can be attributed to various mechanisms:

- Receptor Interaction : The analgesic properties are linked to interactions with serotonin receptors, particularly the 5-HT(2A) receptor.

- Enzymatic Catalysis : In biocatalytic applications, specific enzymes facilitate the conversion of substrates into desired products with high selectivity and efficiency.

Future Directions

The promising biological activities of carbamic acid derivatives warrant further investigation. Future research could focus on:

- Enhanced Analgesics : Exploring modifications to improve efficacy and reduce side effects.

- Safety Studies : Comprehensive toxicological assessments to establish safe usage parameters.

- Synthesis Optimization : Developing more efficient biocatalytic processes for industrial applications.

Q & A

Basic: What are the most reliable synthetic routes for preparing carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via carbamate-forming reactions using ethyl chloroformate or mixed carbonates. A stereoselective approach involves sodium borohydride reduction in alcohol-halogenated solvent mixtures at low temperatures (-15°C to 0°C) to achieve >99% chiral purity, as demonstrated in nitroalcohol derivatives . For optimization, monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/methanol gradients). Control temperature rigorously to avoid side reactions like ester hydrolysis .

Basic: How can the molecular structure and purity of this carbamic acid derivative be validated experimentally?

Methodological Answer:

Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., phenylmethoxy vs. phenylmethyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight. For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with known standards. For chiral purity, use chiral stationary-phase HPLC or polarimetry .

Basic: What are the key reactivity patterns of this compound under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic conditions : The ester group may hydrolyze to carboxylic acid; protect with inert atmospheres (N₂/Ar) to prevent degradation .

- Basic conditions : Risk of nucleophilic attack on the carbamate carbonyl; test with mild bases (e.g., NaHCO₃) to assess stability .

- Oxidative conditions : The phenylmethyl group may undergo hydroxylation; monitor using LC-MS for oxidation byproducts .

Advanced: What mechanistic insights explain the stereochemical outcomes of its synthetic derivatives?

Methodological Answer:

Stereoselectivity arises from transition-state stabilization during reductions. For example, sodium borohydride in halogenated solvents (e.g., dichloroethane) induces steric hindrance, favoring the formation of the (S)-enantiomer. Computational modeling (DFT) can predict energy barriers for diastereomeric pathways. Validate with NOESY NMR to confirm spatial arrangements of substituents .

Advanced: How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

Methodological Answer:

The carbamate moiety may inhibit enzymes like acetylcholinesterase or histone deacetylases (HDACs) . Use enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) with IC₅₀ determination. For cellular activity, perform MTT assays on cancer cell lines (e.g., HeLa) and compare with ethyl ester derivatives lacking phenylmethoxy groups . Note: Preliminary toxicity screening (e.g., Ames test) is critical due to structural similarities to carcinogenic carbamic acid esters .

Advanced: How should researchers resolve contradictions in carcinogenicity data across homologs (e.g., ethyl vs. butyl esters)?

Methodological Answer:

Ethyl esters (e.g., urethane) exhibit carcinogenicity via vinyl-epoxide metabolite formation , while butyl esters lack this pathway. Conduct metabolic profiling (e.g., liver microsome assays) to identify reactive intermediates. Use QSAR models to correlate substituent effects (e.g., phenylmethoxy) with toxicity. Cross-reference with epidemiological data from structurally related compounds .

Safety: What protocols mitigate risks during handling and disposal of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.